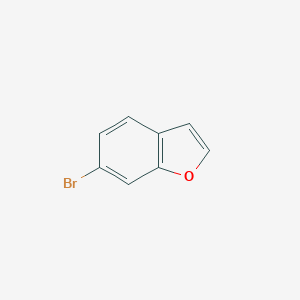

6-溴苯并呋喃

描述

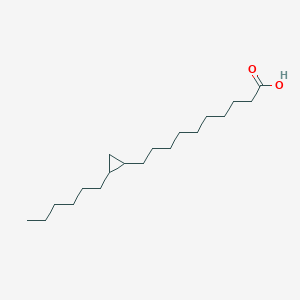

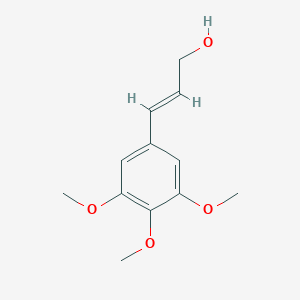

6-Bromobenzofuran (6-BBF) is a naturally occurring chemical compound found in a variety of plants, fungi, and bacteria. It is a brominated aromatic heterocyclic compound with a molecular formula of C7H5BrO. 6-BBF is a versatile compound that has been studied for its potential use in a range of applications, including synthesis, medicinal chemistry, and biochemistry.

科学研究应用

苯并呋喃类天然产物的分歧合成

6-溴苯并呋喃衍生物可作为合成各种以苯并呋喃为基础的天然产物及其类似物的多功能中间体。一项显著的研究引入了一种一锅法合成2-溴-6-羟基苯并呋喃的策略,促进了像莫拉辛M、N、O、P、格兰尼酚F、G和莫鲁尼格醇C等化合物的合成,而无需保护基。这种方法为获得这些生物活性分子提供了更有效的途径(Sivaraman et al., 2019)。

分子对接和治疗潜力

已合成和表征了6-溴苯并呋喃衍生物,用于其与DNA GyrB的结合相互作用,后者是开发针对结核分枝杆菌的新型治疗药物的验证靶点。来自6-溴苯并呋喃的化合物显示出显著的结合能和抑制常数值,表明它们作为治疗剂的潜力(Sanjeeva et al., 2021)。

抗微生物应用

报道了1-((5-溴苯并呋喃-2基)甲基)-4-取代苯基-1H-1,2,3-三唑的合成,展示了对革兰氏阴性和革兰氏阳性细菌菌株的显著抗微生物活性。这突显了6-溴苯并呋喃衍生物在开发新型抗微生物剂中的潜力(Sanjeeva et al., 2021)。

抗癌治疗潜力

一项关于溴苯并呋喃-噁二唑杂化物的研究揭示了它们对体外肝细胞癌(HepG2)细胞系的抗癌潜力。这些杂化物还显示出对关键癌症靶点的显著分子对接得分,表明它们在抗癌治疗中的有望作用(Irfan et al., 2023)。

抗微生物和抗氧化性能

对5-溴苯并呋喃基芳基脲和碳酸酯的抗微生物和抗氧化性能进行了研究,表明它们的生物学意义。苯并呋喃环的可改性能力为开发具有增强生物活性的化合物提供了许多机会(Kumari et al., 2019)。

作用机制

Target of Action

6-Bromobenzofuran is a benzofuran derivative, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary target of 6-Bromobenzofuran is the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (Ec DsbA) . This enzyme is critical for the correct folding of virulence factors in many pathogenic Gram-negative bacteria .

Mode of Action

The compound 6-Bromobenzofuran interacts with its target, the enzyme Ec DsbA, by binding in the hydrophobic binding groove adjacent to the catalytic disulfide bond of Ec DsbA . This interaction can potentially inhibit the function of the enzyme, thereby affecting the folding of virulence factors in pathogenic bacteria .

Biochemical Pathways

Misfolded proteins can lead to a loss of function, which can inhibit the virulence of pathogenic bacteria .

Result of Action

The result of 6-Bromobenzofuran’s action is the potential inhibition of the enzyme Ec DsbA, which is critical for the correct folding of virulence factors in many pathogenic Gram-negative bacteria . By inhibiting this enzyme, 6-Bromobenzofuran could potentially reduce the virulence of these bacteria, making it a potential candidate for the development of new antibacterial drugs .

未来方向

Benzofuran compounds, including 6-Bromobenzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring the therapeutic potential of these compounds for the treatment of various diseases .

属性

IUPAC Name |

6-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXQYOQXGGJUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569310 | |

| Record name | 6-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128851-73-0 | |

| Record name | 6-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: How does 6-Bromobenzofuran interact with Escherichia coli DsbA, and what are the downstream effects of this interaction?

A1: Research indicates that 6-Bromobenzofuran derivatives bind to the hydrophobic groove adjacent to the catalytic disulfide bond of Escherichia coli DsbA (EcDsbA) []. While the exact mechanism of action requires further investigation, binding within this critical region likely interferes with EcDsbA's enzymatic activity. This enzyme plays a crucial role in the proper folding and function of virulence factors in many Gram-negative bacteria, including Escherichia coli. Inhibiting EcDsbA could disrupt the production of these virulence factors, potentially attenuating the bacteria's pathogenicity [].

Q2: What is the structure-activity relationship (SAR) observed for 6-Bromobenzofuran derivatives in inhibiting EcDsbA?

A2: Studies exploring modifications to the 6-Bromobenzofuran scaffold have revealed valuable SAR information []. Introducing substituents at specific positions around the core structure, particularly in the acetic acid side chain, has led to changes in binding affinity to EcDsbA. Compounds featuring modifications at these positions exhibited improved binding affinities compared to the parent 6-Bromobenzofuran-3-yl)acetic acid, highlighting the importance of these structural features for potent EcDsbA inhibition []. These findings guide further optimization efforts to develop more potent and selective EcDsbA inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B120167.png)

![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)